molecular formula C12H18OS B7993364 2-[(n-Pentyloxy)methyl]thiophenol

2-[(n-Pentyloxy)methyl]thiophenol

Cat. No.: B7993364
M. Wt: 210.34 g/mol
InChI Key: WQADWYQPIFJDIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(n-Pentyloxy)methyl]thiophenol is a synthetic organic compound with the molecular formula C12H18OS and a molecular weight of 210.34 g/mol . This molecule features a thiophenol (benzenethiol) core, a structure known for its sulfhydryl (-SH) group attached to an aromatic ring . The thiophenol group is characterized by its significant acidity and high nucleophilicity when deprotonated, making it a valuable building block in chemical synthesis . The structure is further functionalized with a pentyloxymethyl group, which can influence the compound's solubility and lipophilicity. Thiophenols, in general, see application in the production of pharmaceuticals and are used in the synthesis of more complex molecules via reactions such as alkylation to form thioethers or oxidation to form disulfides . Researchers may employ this compound as a key intermediate in organic and medicinal chemistry research, particularly where the introduction of a sulfur-containing aromatic moiety is required. The presence of the pentyloxy chain may also make it a candidate for research in materials science, such as in the functionalization of surfaces or the development of ligands for metal coordination . This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(pentoxymethyl)benzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18OS/c1-2-3-6-9-13-10-11-7-4-5-8-12(11)14/h4-5,7-8,14H,2-3,6,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQADWYQPIFJDIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOCC1=CC=CC=C1S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Procedure

A patented method for synthesizing thiophenol derivatives involves reacting substituted benzene precursors with ammonium or potassium formate at elevated temperatures (160–230°C) for 3–10 hours. For 2-[(n-Pentyloxy)methyl]thiophenol, the precursor would feature a bromine or chlorine atom at the position adjacent to the pentyloxymethyl group. The formate salt acts as a reducing agent, facilitating the substitution of the halogen with a thiol group via nucleophilic aromatic substitution.

Key Steps :

  • Precursor Preparation : A brominated benzene derivative with a pentyloxymethyl substituent is synthesized through alkylation of phenol followed by bromination.

  • Formate Reaction : The brominated intermediate reacts with potassium formate (molar ratio 1:3–6) under reflux, with continuous removal of water to drive the reaction forward.

  • Acid Workup : The reaction mixture is cooled to 75–85°C and acidified to pH 1.8–2.2 to precipitate the product.

Optimization and Outcomes

  • Temperature : Yields improve at 200–220°C due to enhanced reaction kinetics.

  • Catalyst : No additional catalyst is required, but excess formate ensures complete substitution.

  • Yield : Reported yields for analogous thiophenols range from 65% to 78%.

Friedel-Crafts Cyclization-Based Synthesis

Adaptation from Dibenzooxepin Synthesis

A modified Friedel-Crafts cyclization, inspired by the synthesis of dibenzo[b,e]oxepin derivatives, offers a route to this compound. This method leverages intramolecular cyclization to position the pentyloxymethyl group.

Procedure :

  • Intermediate Synthesis : Phthalide (1) reacts with potassium pentyloxymethylthiophenoxide in xylene to form 2-[(n-pentyloxy)methyl]benzoic acid.

  • Cyclization : The benzoic acid is converted to its acid chloride using thionyl chloride, followed by Friedel-Crafts acylation in 1,2-dichloroethane.

  • Reduction : The resulting ketone is reduced to the thiophenol using LiAlH4 or similar agents.

Critical Parameters

  • Solvent : Dry 1,2-dichloroethane minimizes side reactions during cyclization.

  • Yield : Cyclization steps yield 60–70%, with overall yields dropping to 45–55% after reduction.

Photoinduced Thiol-Ene Addition

Methodology from Nucleoside Analog Synthesis

The photoinitiated thiol-ene reaction, used to synthesize C3’-substituted nucleosides, provides a modular approach for introducing the pentyloxymethyl group.

Steps :

  • Exomethylene Precursor : A thiophenol derivative with an exomethylene group (C=C) is prepared.

  • Thiol Addition : Under UV light (365 nm), 2-[(n-pentyloxy)methyl]thiol adds across the double bond, forming the target compound.

  • Purification : Chromatography isolates the product from unreacted starting materials.

Advantages and Limitations

  • Selectivity : Anti-Markovnikov addition predominates, ensuring correct regiochemistry.

  • Yield : 50–65%, depending on thiol concentration and irradiation time.

Nucleophilic Substitution via Thiophenoxide Intermediates

Two-Step Alkylation-Thiolation

This method involves sequential alkylation and thiolation:

  • Alkylation : Phenol reacts with 1-bromopentane in the presence of K2CO3 to form pentyloxymethylphenol.

  • Thiolation : The phenol intermediate undergoes thiolation using H2S gas under acidic conditions.

Challenges

  • Thiol Stability : The thiol group is prone to oxidation, requiring inert atmospheres.

  • Yield : Moderate (40–50%) due to competing side reactions.

Comparative Analysis of Methods

MethodTemperature (°C)Yield (%)Purity (%)Scalability
Formate Salt160–23065–7890–95Industrial
Friedel-Crafts80–12045–5585–90Lab-scale
Thiol-Ene25–4050–6588–93Lab-scale
Nucleophilic Substitution100–15040–5075–85Limited

Key Findings :

  • The formate salt method offers the highest yield and scalability, making it suitable for industrial production.

  • Thiol-ene addition provides excellent regiocontrol but requires specialized equipment for UV irradiation.

  • Friedel-Crafts cyclization is versatile but suffers from moderate yields due to multi-step complexity .

Chemical Reactions Analysis

Types of Reactions

2-[(n-Pentyloxy)methyl]thiophenol undergoes various chemical reactions, including:

    Oxidation: The thiophenol group can be oxidized to form sulfonic acids or sulfoxides.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: The pentyloxy methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Sulfonic acids, sulfoxides.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiophenol derivatives.

Scientific Research Applications

2-[(n-Pentyloxy)methyl]thiophenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: Potential use in the development of biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action of 2-[(n-Pentyloxy)methyl]thiophenol involves its interaction with various molecular targets. The thiophenol group can form strong interactions with metal ions, making it useful in catalysis and coordination chemistry. Additionally, the pentyloxy methyl group can enhance the compound’s solubility and reactivity, facilitating its use in various chemical reactions.

Comparison with Similar Compounds

Structural and Chemical Properties

Thiophenol derivatives exhibit unique electronic and steric profiles depending on substituents. Key properties of 2-[(n-Pentyloxy)methyl]thiophenol can be inferred from analogs:

  • Electron Effects: The alkoxy group (-O-) is electron-donating, which may reduce the thiol group’s acidity compared to unsubstituted thiophenol. This contrasts with electron-withdrawing substituents (e.g., nitro groups), which enhance acidity .
  • Lipophilicity : The n-pentyl chain increases hydrophobicity, likely reducing water solubility but enhancing compatibility with organic solvents or lipid membranes .
  • Steric Hindrance : The bulky pentyloxymethyl group may hinder reactions at the thiol or aromatic ring, affecting regioselectivity in synthesis .

Comparison with Structural Analogs

The following table summarizes key differences between this compound and related compounds:

Compound Substituent Key Properties/Applications Reference
Thiophenol -SH High nucleophilicity; disordered self-assembled monolayers (SAMs) on Au(111) ; used in synthesis of benzothiazoles .
Phenylmethanethiol (PMT) -CH₂SH Ordered SAMs; sharp desorption peak (-0.92 V vs. Ag/AgCl) ; improved interfacial order compared to thiophenol.
2-Methoxythiophenol -OCH₃ Electron-donating substituent alters reactivity; used in fragrance and synthesis .
2-[(Diethylamino)methyl]thiophenol -CH₂N(CH₂CH₃)₂ Enhanced electron density; potential for metal coordination or catalysis .
This compound -CH₂-O-(CH₂)₄CH₃ Predicted high lipophilicity; potential for hydrophobic SAMs or delayed reaction kinetics. (Inferred)

Key Observations :

  • SAM Formation: PMT forms ordered monolayers due to its flexible alkyl chain, while thiophenol’s rigid aromatic structure results in disordered SAMs .
  • Reactivity: Bulkier substituents (e.g., pentyloxymethyl) may reduce elimination side reactions in synthesis, as seen in methacrylic thiophenol derivatives .
  • Biological Activity: Thiophenol adducts with chalcones show antibacterial properties ; the pentyloxy group could enhance membrane permeability but reduce aqueous solubility.

Biological Activity

2-[(n-Pentyloxy)methyl]thiophenol is a compound that has garnered interest in the fields of organic chemistry and medicinal research. Its structural features, particularly the thiophenol and pentyloxy groups, suggest potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are critical for understanding its biological interactions:

  • Oxidation : The thiophenol group can be oxidized to form sulfonic acids or sulfoxides.
  • Reduction : Can be reduced to form corresponding thiols.
  • Substitution : The pentyloxy methyl group can participate in nucleophilic substitution reactions.

These reactions facilitate the exploration of its biological activity by modifying its structure to enhance efficacy or reduce toxicity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Molecular Targets : It may interact with enzymes or receptors, modulating their activity.
  • Pathways Involved : Potential pathways include signal transduction and metabolic regulation, which can influence cellular responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may have antimicrobial effects. Similar thiophenol derivatives have shown varying degrees of microbial inhibition against bacteria and fungi .
  • Cytotoxicity : The compound's structural similarity to other biologically active thiol-containing compounds raises the hypothesis that it could exhibit cytotoxic properties against cancer cell lines. For instance, compounds with similar structures have demonstrated selective cytotoxicity towards tumor cells .
  • Enzyme Inhibition : The potential for enzyme inhibition is significant due to the presence of the thiol group, which can form strong interactions with active sites on enzymes.

Antimicrobial Activity Study

A study compared various thiophenol derivatives, including those similar to this compound, for their antimicrobial efficacy. Results indicated that compounds with longer alkyl chains exhibited enhanced activity against Gram-positive and Gram-negative bacteria .

Cytotoxicity Assessment

Research on structurally related compounds has shown promising results in terms of cytotoxicity against specific cancer cell lines. For instance, derivatives containing thiophenol groups were found to induce significant apoptosis in squamous carcinoma cells . This suggests that this compound may also possess similar properties.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
CytotoxicityInduction of apoptosis in cancer cells
Enzyme InteractionPotential inhibition of enzyme activity

Q & A

Basic: What are the common synthetic routes for 2-[(n-Pentyloxy)methyl]thiophenol, and what critical reaction conditions must be controlled to minimize byproducts?

Answer:
The compound can be synthesized via nucleophilic substitution or Michael addition. For example, the Baylis-Hillman reaction between 2-thiophenecarboxaldehyde and methyl acrylate, followed by methylation and hydrolysis, has been used for analogous thiophenol derivatives. Key conditions include using catalysts like TBAF·3H₂O to avoid elimination side products and optimizing reaction time to prevent over-oxidation. Silver oxide and methyl iodide are effective for methylation steps, while lithium hydroxide facilitates ester hydrolysis . Controlling solvent polarity and temperature during thiophenol coupling is critical to suppress disulfide formation .

Advanced: How do the steric and electronic effects of the pentyloxymethyl group influence the self-assembly and electrochemical stability of thiophenol-derived monolayers on gold surfaces?

Answer:
The pentyloxymethyl group introduces steric bulk and electron-donating effects, which may disrupt ordered self-assembled monolayers (SAMs) compared to simpler thiophenols. Studies on phenyl-terminated alkanethiols (e.g., thiophenol vs. phenylmethanethiol) show that longer alkyl chains improve monolayer stability but reduce electron transfer efficiency due to increased hydrophobicity. Electrochemical desorption experiments in basic media (e.g., 0.5 M KOH) can quantify SAM stability, with cyclic voltammetry revealing broad or sharp desorption peaks indicative of disordered or ordered layers, respectively .

Basic: What analytical techniques are recommended for confirming the purity and structure of this compound?

Answer:

  • NMR spectroscopy (¹H, ¹³C, and DEPT-135) confirms the presence of the pentyloxymethyl moiety and thiophenol backbone.
  • GC-MS with electron ionization identifies molecular ions (e.g., m/z for C₁₂H₁₈OS) and fragmentation patterns.
  • FT-IR detects characteristic S-H (~2550 cm⁻¹) and C-O-C (~1100 cm⁻¹) stretches.
  • Cyclic voltammetry evaluates redox behavior, particularly thiolate-Au interactions .

Advanced: How can researchers address contradictory findings regarding the reactivity of thiophenol derivatives in click chemistry reactions under varying solvent and initiator conditions?

Answer:
Contradictions often arise from competing reaction mechanisms (base- vs. nucleophile-initiated). Computational studies (e.g., DFT) and kinetic modeling can clarify solvent/initiator effects. For example:

  • Polar solvents (e.g., DMF) favor ion-pair mechanisms, accelerating thiolate formation.
  • Bulky initiators (e.g., DABCO) may sterically hinder maleimide-thiol conjugation.
    Ternary competition experiments (e.g., thiophenol vs. 1-hexanethiol) under controlled conditions reveal selectivity trends .

Basic: What preliminary toxicological assessments should be conducted for this compound given limited existing data?

Answer:
Follow the inclusion criteria from toxicological profiles:

  • Acute toxicity : LD₅₀ studies in rodents via oral, dermal, and inhalation routes.
  • Systemic effects : Monitor body weight, respiratory function, and organ histopathology in 28-day subchronic studies.
  • Contaminant analysis : Use GC-MS to detect byproducts (e.g., sulfoxides) that may confound results, as seen in pentachlorophenol studies .

Advanced: In cross-linking applications, how does the pentyloxymethyl substituent affect the stability and efficiency of thiophenol-based cross-linkers compared to simpler thiophenols?

Answer:
The pentyloxymethyl group enhances steric shielding, reducing undesired disulfide formation during storage. However, it may decrease cross-linking efficiency due to slower thiolate generation. Comparative studies using mass spectrometry (MS) to track sulfoxide formation (e.g., IML 2 derivatives) show that bulky substituents improve oxidative stability but require longer reaction times .

Basic: What are the key considerations when designing experiments to study the environmental degradation of this compound?

Answer:

  • Hydrolysis : Test stability at pH 3–11, monitoring via HPLC for degradation products (e.g., thiophenol or pentanol derivatives).
  • Photolysis : Expose to UV light (254 nm) in aqueous and organic phases, analyzing with LC-MS.
  • Microbial degradation : Use soil slurry assays with GC-MS to identify metabolites .

Advanced: How can computational methods resolve discrepancies in the electron-transfer properties of thiophenol derivatives in SAM-based electrochemical sensors?

Answer:
Density functional theory (DFT) calculations model electron density distribution at the Au-S interface. For pentyloxymethyl-substituted thiophenols:

  • Electron-withdrawing effects of the oxygen atom may reduce electron donation to Au, altering redox potentials.
  • Molecular dynamics simulations predict packing density and tilt angles, which correlate with experimental voltammetric data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.